Methyl 2-[(oxetan-3-yl)amino]propanoate
Description
Contextual Significance of the Oxetane (B1205548) Motif in Scaffold Design and Synthetic Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in modern scaffold design and medicinal chemistry. nih.govacs.org Its growing popularity stems from a unique combination of properties that allow chemists to fine-tune the characteristics of larger molecules. nih.govacs.org
Key attributes of the oxetane motif include:
Three-Dimensionality : The puckered, sp³-rich structure of the oxetane ring imparts a distinct three-dimensional character to molecules, which can lead to higher target selectivity and improved pharmacokinetic profiles compared to flat, aromatic systems. nih.gov
Metabolic Stability : Oxetanes can be used to block sites on a molecule that are prone to metabolic degradation. acs.orgcancer.gov
Isosteric Replacement : The oxetane group, particularly a 3,3-disubstituted oxetane, is recognized as a bioisostere for gem-dimethyl and carbonyl groups, allowing for the modification of a compound's properties while maintaining its core biological activity. nih.govacs.org
The synthesis of novel oxetane derivatives continues to be an active area of research, driven by their increasing application in drug discovery programs. acs.orgrsc.org These efforts aim to expand the toolbox available to medicinal chemists, enabling the efficient incorporation of this versatile heterocycle into new therapeutic candidates. acs.orgnih.gov
Research Relevance of Substituted α-Amino Propanoate Esters in Molecular Construction
Substituted α-amino esters are fundamental building blocks in organic synthesis, serving as crucial precursors for a wide array of more complex molecules, most notably noncanonical amino acids (ncAAs). nih.gov These ncAAs are incorporated into peptides and small-molecule therapeutics to introduce new functions, enhance stability, and modulate biological activity. nih.govnih.gov
The research relevance of α-amino propanoate esters is underscored by their versatility in molecular construction:
Precursors to Bioactive Molecules : Many biologically active compounds, including antibiotics and various drugs, contain the α-aryl glycine (B1666218) motif, which is derived from corresponding α-amino esters. nih.gov
Synthetic Intermediates : They are valuable intermediates for synthesizing other important chemical structures, such as β-amino alcohols, which are used as ligands and catalysts. nih.gov
Prodrug Strategies : The ester functionality can be used in prodrug design, where an α-amino acid ester is attached to a parent drug. nih.govnih.gov This can improve properties like solubility, with the active drug being released under physiological conditions through enzymatic or non-enzymatic hydrolysis. nih.govnih.gov
Numerous synthetic methods have been developed to produce these valuable compounds, including the Strecker and Gabriel syntheses, as well as modern catalytic approaches that offer high efficiency and stereocontrol. nih.govorganic-chemistry.orgyoutube.com The direct amination of carboxylic acid esters represents a particularly direct and appealing route to α-amino esters. nih.gov
Positioning of Methyl 2-[(oxetan-3-yl)amino]propanoate within Heterocyclic Amino Acid Derivative Research
This compound occupies a specific and insightful position within the field of heterocyclic amino acid derivative research. This compound is a synthetic construct that covalently links the desirable oxetane heterocycle directly to an alanine (B10760859) methyl ester backbone. The resulting molecule is a non-natural, heterocyclic amino acid derivative.
The strategic importance of this compound lies in the combination of the two motifs discussed previously:
The oxetane ring acts as a polar, three-dimensional substituent on the amino group. In a larger molecule, this could influence conformation and improve physicochemical properties such as solubility. acs.orgcancer.gov The presence of the amine nitrogen directly attached to the oxetane ring can also modulate the basicity of the amine. acs.orgcancer.gov
The α-amino propanoate portion provides a scaffold that is analogous to natural amino acids, allowing it to be potentially incorporated into peptide-like structures or used as a chiral building block for more complex targets. nih.govnih.gov
Research into molecules like this compound explores the synthesis and properties of novel amino acids that are decorated with specific heterocyclic groups. researchgate.net These studies are fundamental to creating new chemical entities with tailored properties for applications in medicinal chemistry and materials science. evitachem.com The synthesis of such compounds often involves the reaction of an amine (oxetan-3-amine) with an appropriate ester, a process known as aminolysis, or related multi-component reactions. organic-chemistry.orgchemistrysteps.com
Physicochemical Data for this compound
The following table summarizes key predicted physicochemical properties for the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | uni.lu |
| Molecular Weight | 159.18 g/mol | uni.lu |
| Monoisotopic Mass | 159.08954 Da | uni.lu |
| XLogP3 (Predicted) | -0.2 | uni.lu |
| InChIKey | WVCASCIRDTVXTC-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
WVCASCIRDTVXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1COC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Oxetan 3 Yl Amino Propanoate and Analogous Oxetane Derivatives
Strategies for Oxetane (B1205548) Ring Construction and Functionalization
The primary challenge in oxetane synthesis is overcoming the inherent ring strain of the four-membered system. acs.org Consequently, robust and efficient methodologies are required for the construction of this valuable heterocyclic motif.
A foundational and widely employed method for constructing the oxetane ring is through intramolecular cyclization. nih.gov The most common approach is the intramolecular Williamson etherification, which involves a base-mediated nucleophilic substitution between an alcohol and an aliphatic carbon in a 1,3-relationship. acs.org This C-O bond-forming strategy typically requires a 1,3-halohydrin or a related substrate with a good leaving group. acs.orgnih.gov
The kinetics for the formation of four-membered rings are notably slower compared to their three-, five-, or six-membered counterparts, making the 4-exo-tet cyclization challenging. acs.orgnih.gov The success of the reaction is often substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org For instance, Carreira and co-workers developed a four-step synthesis of oxetan-3-one, a crucial precursor, which utilized an intramolecular cyclization of a dihydroxyacetone-derived intermediate. acs.org Another strategy involves the ring expansion of epoxides. By opening an epoxide with a nucleophile that contains a latent leaving group, a 1,3-disubstituted intermediate is formed, which can then be cyclized under basic conditions to yield the oxetane ring. acs.org
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition method for synthesizing oxetane rings. wikipedia.orgorganic-chemistry.org This reaction occurs between a photoexcited carbonyl compound and a ground-state alkene, leading directly to the four-membered oxetane heterocycle. magtech.com.cnwikipedia.org The reaction mechanism can proceed through either a singlet or triplet excited state of the carbonyl, forming a diradical intermediate that subsequently cyclizes. organic-chemistry.org
This methodology is particularly useful for accessing functionalized oxetanes that can serve as precursors to 3-aminooxetanes. For example, the photocycloaddition of benzaldehyde (B42025) with N-vinyl formamide (B127407) yields a 3-formamidooxetane derivative. uni-koeln.de This intermediate can then be readily converted to the corresponding 3-aminooxetane scaffold through a single reduction step, demonstrating a direct pathway to the core structure required for synthesizing compounds like Methyl 2-[(oxetan-3-yl)amino]propanoate. uni-koeln.de The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by various factors, including the choice of solvent, the electronic nature of the substrates, and reaction temperature. slideshare.net
A significant advancement in the synthesis of oxetane-3-ones, key intermediates for 3-aminooxetanes, is the use of gold catalysis. nih.gov Traditional methods for preparing oxetan-3-ones often involve multiple steps and the use of hazardous reagents like α-diazo ketones. nih.govacs.org A modern approach utilizes a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols. acs.orgorganic-chemistry.org This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular cyclization to form the strained oxetane-3-one ring. nih.govorganic-chemistry.org
This one-step method is highly efficient, tolerates a range of functional groups, and can be performed under mild, open-flask conditions, avoiding the need for strict exclusion of air or moisture. nih.govthieme-connect.com The choice of catalyst and acid co-catalyst is crucial for optimizing the reaction yield. organic-chemistry.org This process provides a practical and scalable route to oxetan-3-one, which can then be converted to 3-aminooxetane via reductive amination, providing the necessary building block for further elaboration. nih.govthieme-connect.com
Table 1: Gold-Catalyzed Synthesis of Substituted Oxetan-3-ones
| Starting Propargylic Alcohol Substrate (R¹) | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexyl | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 71% | organic-chemistry.org |
| n-Heptyl | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 81% | thieme-connect.com |
| (CH₂)₂Ph | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 72% | thieme-connect.com |
| (CH₂)₄NHBoc | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 65% | thieme-connect.com |
| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | 71% | organic-chemistry.org |
Formation of the Propanoate Ester and Amino Linkage
Once the 3-aminooxetane core is secured, the final step involves constructing the aminopropanoate side chain. This can be achieved through several reliable synthetic methods.
The aza-Michael reaction, or the conjugate addition of an amine to an electron-deficient alkene, is a direct and efficient method for forming the N-C bond and installing the propanoate moiety. researchgate.net In this context, 3-aminooxetane acts as the nitrogen-centered nucleophile, and a Michael acceptor such as methyl acrylate (B77674) serves as the electrophile. researchgate.net
The reaction joins the two key fragments in a single step to generate the target compound, this compound. The reaction can be performed under various conditions, including solvent-free protocols or with the use of catalysts to enhance reaction rates and yields. researchgate.net Catalysts can range from Lewis acids and bases to organocatalysts. researchgate.netmdpi.com Microwave irradiation has also been shown to significantly accelerate the Michael addition of amines to α,β-unsaturated esters, often leading to shorter reaction times and higher purity of the β-amino ester products. nih.gov The primary challenge with primary amines like 3-aminooxetane is controlling the selectivity between mono- and di-addition, which can often be tuned by adjusting the reaction conditions. rsc.org
An alternative strategy for constructing the side chain involves the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.org This olefination reaction uses a stabilized phosphonate (B1237965) carbanion to convert a ketone or aldehyde into an alkene, typically with high E-selectivity. wikipedia.orgnrochemistry.com In this approach, oxetan-3-one is reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base. researchgate.net
This reaction generates an oxetan-3-ylidene acetate (B1210297), an α,β-unsaturated ester where the double bond is exocyclic to the oxetane ring. thieme-connect.com This intermediate is a versatile precursor to the target molecule. The double bond of the oxetan-3-ylidene acetate can be subsequently reduced, and the amino group can be introduced, for example, through a conjugate addition of an amine to the newly formed saturated ester or other functional group interconversions. The HWE reaction is advantageous due to its reliability, the high nucleophilicity of the phosphonate carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org
Table 2: Horner-Wadsworth-Emmons Olefination of Ketones
| Ketone | Phosphonate Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Oxetan-3-one | Triethyl phosphonoacetate | Oxetan-3-ylidene acetate | Forms an exocyclic α,β-unsaturated ester. | thieme-connect.comwikipedia.org |
| General Aldehyde/Ketone | Stabilized phosphonate carbanion | (E)-Alkene | Reaction favors the formation of the trans-isomer. | nrochemistry.com |
| Base-sensitive substrates | Phosphonate + LiCl/DBU | α,β-unsaturated ester | Masamune-Roush conditions for sensitive compounds. | nrochemistry.com |
Derivatization of Pre-formed Oxetane Building Blocks for Amino Propanoate Linkage
The synthesis of this compound can be efficiently achieved by functionalizing existing oxetane rings. These methods leverage commercially available or readily synthesized oxetane precursors, such as oxetan-3-one or 3-halooxetanes. acs.orgnih.gov
Two primary strategies for forging the amino propanoate linkage are:
Nucleophilic Substitution: This approach typically involves the reaction of an oxetane electrophile with a propanoate nucleophile, or vice versa. A common method is the SN2 substitution of a 3-halooxetane with an appropriate amino propanoate, such as a methyl alaninate. nih.gov Alternatively, oxetan-3-amine can act as the nucleophile, reacting with a methyl 2-halopropanoate.
Reductive Amination: A highly effective method involves the reductive amination of oxetan-3-one. nih.govresearchgate.net In this two-step, one-pot process, oxetan-3-one is first condensed with methyl 2-aminopropanoate (methyl alaninate) to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield the target secondary amine, this compound. This reaction is often carried out using mild reducing agents like sodium triacetoxyborohydride. The thermodynamics and kinetics of reductive amination play a crucial role in the efficiency of amino acid synthesis. nih.gov
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both the oxetane and propanoate moieties. The stability of the oxetane ring under various reaction conditions, including acidic and basic environments, has been extensively studied, confirming its robustness for such transformations. rsc.org
Stereoselective Synthesis of Chiral this compound Analogues
Creating specific stereoisomers of this compound requires precise control over the formation of stereocenters on both the propanoate and the oxetane components. Advanced methodologies in asymmetric synthesis are employed to achieve high levels of enantioselectivity and diastereoselectivity.
Enantioselective Approaches to α-Amino Esters and Chiral Propanoates
The chiral center in the propanoate portion of the molecule is critical for its biological activity. The synthesis of enantiomerically pure α-amino esters, which are key building blocks, is a well-developed field. Asymmetric synthesis using chiral auxiliaries, such as Schöllkopf's bislactim ether, has been successfully used to prepare optically active heterocyclic α-amino acids via diastereoselective alkylation. lmaleidykla.lt
Modern catalytic methods offer more direct and efficient routes. These include:
Asymmetric Alkylation: The alkylation of chiral dihydropyrazine (B8608421) anions with bromomethyl derivatives can proceed with high diastereoselectivity. lmaleidykla.lt
Regioselective Aziridine Ring-Opening: Enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates can undergo regioselective ring-opening reactions, followed by hydrogenolysis, to produce chiral α-amino ester derivatives. mdpi.com
Conjugate Addition: Aza-Michael additions of amines to α,β-unsaturated esters, such as methyl 2-(azetidin- or oxetan-3-ylidene)acetates, provide a versatile method for constructing C-N bonds and creating complex amino acid derivatives. mdpi.com
| Method | Catalyst/Auxiliary | Substrate Type | Key Transformation | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | Schöllkopf's bislactim ether | Halogenated Heterocycles | Diastereoselective alkylation of a lithiated chiral auxiliary | lmaleidykla.lt |
| Aza-Michael Addition | DBU (catalyst) | α,β-Unsaturated Esters | Conjugate addition of NH-heterocycles | mdpi.com |
| Aziridine Ring-Opening | N/A (Stoichiometric) | N-Boc-aziridin-2-yl-methylphosphonates | Regiospecific hydrogenolysis | mdpi.com |
Diastereoselective Control in Oxetane Ring Formation and Functionalization
Achieving diastereoselectivity is paramount when both the oxetane and the amino propanoate moieties contain stereocenters. This control can be exerted either during the formation of the oxetane ring or in its subsequent functionalization.
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for synthesizing oxetane rings. slideshare.netnih.gov The reaction can exhibit high diastereoselectivity, particularly in the reaction of aldehydes with silyl (B83357) enol ethers. mdpi.com The stereochemical outcome is influenced by the conformational preferences of the reactants during the cycloaddition. mdpi.com
Intramolecular Cyclization: The cyclization of acyclic precursors is a common strategy for forming the oxetane ring. Stereocontrolled synthesis of 2,4-substituted oxetanes can be achieved from syn- and anti-1,3-diols by converting them into 1-hydroxy-3-bromo intermediates, which then cyclize to form the oxetane with a defined stereochemistry. acs.org Intramolecular conjugate addition reactions have also been employed to achieve highly diastereoselective synthesis of complex oxazolidine (B1195125) structures, which can be precursors to functionalized amino acids. orgsyn.org
Late-Stage Functionalization: Recent methods allow for the direct and diastereoselective synthesis of oxetanes from complex alcohols via C-H functionalization, demonstrating the applicability of this strategy in the late-stage modification of intricate molecules. researchgate.net
| Method | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Paternò-Büchi Reaction | Aldehydes and Silyl Enol Ethers | Photochemical [2+2] cycloaddition with high diastereoselectivity. | mdpi.com |
| Intramolecular Cyclization | 1,3-Diols | Stereocontrolled conversion to hydroxy-bromo intermediates followed by cyclization. | acs.org |
| Intramolecular Conjugate Addition | γ-amino-α,β-unsaturated esters | High diastereoselectivity (>20:1) in forming trans-oxazolidine rings. | orgsyn.org |
| C-H Functionalization | Primary/Secondary Alcohols | Couples Williamson etherification with alcohol C-H functionalization under mild conditions. | researchgate.net |
Continuous Flow Reactors in the Combinatorial Synthesis of Chiral Esters and Related Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical ingredients, offering significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability.
The application of flow reactors is particularly advantageous for reactions involving unstable intermediates. A notable example is the generation and use of highly unstable 3-oxetanyllithium. nih.govnih.gov By leveraging flash chemistry in a continuous flow setup, this potent nucleophile can be generated and immediately reacted with various electrophiles, a process that is challenging to control in a batch reactor. nih.govacs.org This allows for the efficient 3-functionalization of the oxetane ring.
Furthermore, continuous flow technology is well-suited for combinatorial synthesis, enabling the rapid production of a library of analogues for drug discovery. Photochemical reactions like the Paternò-Büchi reaction have been successfully implemented in microcapillary flow reactors, sometimes showing improved efficiency compared to batch systems. acs.org The ability to telescope multiple reaction steps without intermediate purification simplifies synthetic workflows and reduces waste, making it a greener and more efficient approach for producing chiral esters and their complex derivatives.
Chemical Reactivity and Transformation Pathways of Methyl 2 Oxetan 3 Yl Amino Propanoate Scaffolds
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 107 kJ/mol), making it susceptible to ring-opening reactions. radtech.org This reactivity is a cornerstone of its utility in synthetic chemistry, providing a pathway to functionalized linear structures. The regioselectivity of these reactions is heavily influenced by steric and electronic factors, as well as the nature of the attacking species and reaction conditions. magtech.com.cn While more stable than the analogous oxiranes, oxetanes can be readily opened under various conditions, including nucleophilic attack and hydrogenolysis. researchgate.netnih.gov
Nucleophilic Ring Opening Mechanisms of 3-Oxetanol and Aminooxetane Derivatives
The nucleophilic ring-opening of unsymmetrically substituted oxetanes, such as those derived from 3-aminooxetane, is a primary transformation pathway. magtech.com.cnresearchgate.net The mechanism and regioselectivity depend critically on the nucleophile's strength and the presence of acid catalysts.
With Strong Nucleophiles : Under neutral or basic conditions, strong nucleophiles predominantly attack the less sterically hindered carbon atom adjacent to the oxygen (the C4 position) in an Sₙ2-type reaction. magtech.com.cn This is a result of steric control.
With Weak Nucleophiles/Acid Catalysis : For weaker nucleophiles, the reaction typically requires activation by a Brønsted or Lewis acid. researchgate.net Protonation or coordination of the oxetane oxygen enhances the electrophilicity of the ring carbons. In these cases, the nucleophilic attack often occurs at the more substituted carbon atom (the C3 position), which can better stabilize the developing positive charge (electronic effect control). magtech.com.cn
3-Aminooxetanes, like the parent structure of the title compound, are considered 1,3-amphoteric molecules, possessing both a nucleophilic amino group and an electrophilic oxetane ring. nih.gov However, the 1,3-relationship of these functionalities inhibits self-destructive intra- or intermolecular ring-opening, contributing to their stability compared to 1,2-substituted analogues. nih.gov The ring-opening of 3-amido oxetanes can be initiated with acid, leading to intramolecular cyclization, which highlights the dual reactivity of this scaffold. nih.gov
Palladium-Mediated Hydrogenolytic Ring Opening of N-Protected Aminooxetanes
A significant transformation pathway for N-protected aminooxetanes is palladium-catalyzed hydrogenolysis. fao.orgresearchgate.net This reaction provides an efficient, one-step method for simultaneous ring-opening of the oxetane and, depending on the protecting group, deprotection of the amine. fao.orgresearchgate.net
The process typically involves hydrogenation over a palladium on carbon (Pd/C) catalyst. researchgate.net This reductive cleavage of the C-O bond results in the formation of 1,4-aminoalcohol derivatives. fao.orgresearchgate.net For instance, the hydrogenolysis of an optically active, N-protected aminooxetane derivative in a suitable solvent mixture (like dichloromethane/methanol) over a Pd/C catalyst yields a chiral 1,4-aminoalcohol. researchgate.netresearchgate.net This reaction demonstrates that both ring-opening and N-debenzylation can occur concurrently, providing a direct route to valuable chiral building blocks. fao.org
| Substrate | Catalyst | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-protected aminooxetane | Pd/C | Dichloromethane/Methanol | H₂ gas | Chiral 1,4-aminoalcohol | researchgate.net |
| Optically active O-protected hydroxyoxetane | 10% Pd/C | Methanol/Dichloromethane | 10 bar, 30 °C | Optically active 1,4-diol | researchgate.net |
| N,N-dibenzyl aminooxetane | Pd/C | Dichloromethane/Methanol | H₂ gas | Chiral 1,4-aminoalcohol | researchgate.net |
Reactivity of the Amino and Ester Functional Groups
Beyond the oxetane ring, the secondary amine and methyl ester moieties of Methyl 2-[(oxetan-3-yl)amino]propanoate offer additional sites for chemical modification, allowing for extensive derivatization and functionalization.
Ester Hydrolysis and Transesterification Reactions of the Methyl Propanoate Group
The methyl propanoate group is susceptible to both hydrolysis and transesterification, common reactions for esters.
Ester Hydrolysis: This reaction cleaves the ester back to a carboxylic acid and methanol. It can be performed under acidic or alkaline conditions. chemguide.co.ukvedantu.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, typically carried out by heating the ester with a dilute mineral acid like sulfuric acid. vedantu.comsavemyexams.com To drive the reaction to completion, an excess of water is used. chemguide.co.uk
Alkaline Hydrolysis (Saponification): This is the more common method, involving heating the ester with a dilute alkali such as sodium hydroxide. chemguide.co.uksavemyexams.com The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the excess base to form a carboxylate salt, which is no longer reactive towards the alcohol. savemyexams.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com
Transesterification: This process converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For the title compound, the methyl ester could be converted to other alkyl esters. This reaction can also be catalyzed by either acid or base. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, such as sodium ethoxide, attacks the ester carbonyl, leading to a tetrahedral intermediate that then expels a methoxide (B1231860) ion. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by a different alcohol. masterorganicchemistry.com To ensure a high yield, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com
| Reaction | Conditions | Key Characteristics | Products from Methyl Propanoate | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Heat with dilute H₂SO₄ or HCl | Reversible equilibrium | Propanoic acid and methanol | chemguide.co.ukvedantu.com |
| Alkaline Hydrolysis | Heat with dilute NaOH or KOH | Irreversible (saponification) | Sodium propanoate and methanol | chemguide.co.uksavemyexams.com |
| Acid Transesterification | Acid catalyst (e.g., H₂SO₄) in excess of a new alcohol (e.g., ethanol) | Reversible; driven by excess alcohol | Ethyl propanoate and methanol | masterorganicchemistry.com |
| Base Transesterification | Base catalyst (e.g., NaOEt) in the corresponding alcohol (e.g., ethanol) | Addition-elimination mechanism | Ethyl propanoate and methanol | masterorganicchemistry.com |
Derivatization and Functionalization of the Secondary Amine (e.g., N-protection, alkylation)
The secondary amine in the scaffold is a versatile functional group that can undergo a variety of transformations. Its basicity is attenuated by the electron-withdrawing inductive effect of the adjacent oxetane ring. nih.gov
N-Protection: The amine can be protected with various groups to prevent its reaction in subsequent synthetic steps. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and benzyl (B1604629) groups. The use of N-protected aminooxetanes is documented in palladium-mediated ring-opening reactions. fao.orgresearchgate.net
N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine.
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. nih.gov This is a fundamental transformation, and in the context of the oxetane-amino framework, the resulting 3-amido oxetanes are precursors for intramolecular cyclization reactions. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, can be used to form sulfonamides, a common derivatization technique for secondary amines. nih.gov
Intramolecular Cyclization and Rearrangement Processes Involving the Oxetane-Amino Propanoate Framework
The unique arrangement of functional groups in the this compound scaffold allows for intriguing intramolecular reactions, leading to the formation of new heterocyclic systems. A key example is the acid-catalyzed intramolecular cyclization of related 3-amido oxetanes. nih.govrsc.org
In this transformation, a 3-amido oxetane, upon treatment with a Lewis acid catalyst such as Indium(III) triflate (In(OTf)₃), undergoes a smooth intramolecular ring-opening and cyclization. nih.gov The process is believed to proceed via acid activation of the oxetane oxygen, making the ring susceptible to nucleophilic attack. The internal amide oxygen then acts as the nucleophile, attacking one of the oxetane carbons and cleaving the C-O bond. This concomitant cyclization forms a 2-oxazoline ring, a privileged heterocycle found in many natural products and ligands. nih.govrsc.org
This reaction transforms the oxetane-amide framework into a 4-(hydroxymethyl)-2-oxazoline structure. nih.gov The protocol is notable for its mild conditions and tolerance of a wide range of functional groups, including esters, nitriles, and aryl halides. nih.gov This pathway demonstrates the potential of the oxetane-amino propanoate scaffold to serve as a precursor for more complex, value-added heterocyclic structures through rearrangement processes. nih.gov
Advanced Spectroscopic and Structural Characterization of Methyl 2 Oxetan 3 Yl Amino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and probe the electronic environment of each atom.
¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments and their integrations (the area under the peaks) would correspond to the number of protons in each environment. The chemical shifts (δ) would indicate the type of proton (e.g., those on the oxetane (B1205548) ring, the methyl ester, or the propanoate backbone), while the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, thus establishing connectivity.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's functional group, with the carbonyl carbon of the ester expected at a significantly downfield shift (typically >170 ppm) and the carbons of the oxetane ring appearing in the region characteristic of ethers.
¹⁵N NMR: Nitrogen-15 NMR, though less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide direct information about the electronic environment of the secondary amine's nitrogen atom.
Following a thorough search of scientific databases and literature, no specific experimental NMR data for Methyl 2-[(oxetan-3-yl)amino]propanoate has been publicly reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions, thereby confirming the molecular formula.
For this compound, with a molecular formula of C₇H₁₃NO₃, the expected monoisotopic mass is 159.08954 Da. HRMS analysis would seek to find an ion (e.g., the protonated molecule [M+H]⁺) that matches this calculated exact mass. While no experimental spectra are available, predicted collision cross-section (CCS) data, which relates to the ion's shape, has been calculated for various adducts. uni.lu
Predicted Mass Spectrometry Data uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 160.09682 |
| [M+Na]⁺ | 182.07876 |
| [M-H]⁻ | 158.08226 |
| [M+K]⁺ | 198.05270 |
Note: The data in this table is based on computational predictions and not experimental results.
X-Ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. Furthermore, it elucidates how molecules pack together in a crystal lattice, showing intermolecular interactions such as hydrogen bonds, which are expected between the amine (N-H) and the ester or oxetane oxygens.
A search of crystallographic databases indicates that no crystal structure for this compound has been deposited in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands. Key signals would include a strong C=O stretch for the ester group (typically around 1735-1750 cm⁻¹), C-O stretches for both the ester and the oxetane ether linkages, an N-H bending vibration for the secondary amine (around 1550-1650 cm⁻¹), and C-H stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is often weaker in Raman, symmetric vibrations can be more prominent, offering additional structural clues.
No experimentally obtained IR or Raman spectra for this compound are available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of Oxetane Amino Propanoate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like Methyl 2-[(oxetan-3-yl)amino]propanoate. DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the molecule's geometry and calculate key electronic parameters. ut.ac.irnih.gov
These calculations would reveal the distribution of electron density, highlighting the polar nature of the molecule. The electronegative oxygen atom in the oxetane (B1205548) ring and the nitrogen of the amino group create significant partial charges, influencing the molecule's intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. researchgate.net The HOMO is typically associated with the electron-donating parts of the molecule (likely the nitrogen and oxygen lone pairs), while the LUMO is associated with electron-accepting regions (such as the carbonyl group of the ester). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net
Furthermore, DFT calculations can predict thermodynamic properties like the heat of formation, which is crucial for assessing the compound's stability. nih.gov For the oxetane moiety specifically, its presence is known to have a significant electronic influence. The powerful inductive electron-withdrawing effect of the oxetane ring can lower the basicity (pKa) of the adjacent amino group. nih.gov For example, placing an oxetane alpha to an amine has been shown to reduce its pKa by approximately 2.7 units. nih.gov Theoretical calculations can precisely quantify this effect for this compound.
Table 1: Predicted Electronic Properties from DFT (Illustrative) This table illustrates the type of data generated from DFT calculations on a molecule like this compound, based on general knowledge of similar compounds.
| Parameter | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | Localized on the amino group and oxetane oxygen | Indicates sites for electrophilic attack and electron donation |
| LUMO Energy | Localized on the ester carbonyl group | Indicates sites for nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Relatively large | Suggests good kinetic stability |
| Dipole Moment (μ) | Significant | Indicates a polar molecule with strong intermolecular interaction potential |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility Analysis
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are necessary to understand the dynamic behavior of this compound. MD simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape and flexibility. nih.gov
The simulations would likely show that the molecule exists as a population of interconverting conformers in solution. By analyzing the trajectory of the simulation, one can determine the predominant conformations and the degree of flexibility in different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket or interact with other molecules. nih.gov
Theoretical Studies on Ring Strain and its Influence on Reactivity and Molecular Geometry
The oxetane ring is a four-membered heterocycle characterized by significant ring strain. beilstein-journals.org Theoretical studies have quantified this strain energy to be approximately 106 kJ/mol (or about 25.5 kcal/mol), which is considerably higher than that of a five-membered ring like tetrahydrofuran (B95107) (THF) but slightly less than a three-membered oxirane ring. beilstein-journals.orgresearchgate.net This inherent strain is a dominant factor in the oxetane's chemistry and geometry.
Computational models can precisely calculate the bond angles and lengths of the oxetane ring within the this compound structure. The endocyclic angles are forced to be much smaller than the ideal tetrahedral angle of 109.5°. beilstein-journals.org For the parent oxetane, the C-O-C angle is around 90.2° and the C-C-C angle is about 84.8°. acs.org These strained angles make the C-O bonds susceptible to cleavage.
The ring strain is a primary driver for the reactivity of oxetanes, particularly in ring-opening reactions. researchgate.net Theoretical studies can model the transition states of such reactions, for instance, under acidic conditions where the oxetane oxygen is protonated, or upon attack by a nucleophile. dtic.milrsc.org The calculations would show that the relief of ring strain provides a strong thermodynamic driving force for these reactions. beilstein-journals.org However, the stability of the oxetane ring is also influenced by its substitution pattern. Theoretical models would likely confirm that the 3-substitution in this compound provides a degree of steric hindrance that can modulate its reactivity compared to unsubstituted oxetane. nih.govacs.org
Table 2: Comparative Ring Strain and Structural Data of Cyclic Ethers Data for oxetane and related compounds from published theoretical and experimental studies.
| Compound | Ring Strain (kcal/mol) | C-O-C Bond Angle (degrees) | Puckering Angle (degrees) |
|---|---|---|---|
| Oxirane | ~27.3 beilstein-journals.orgdtic.mil | ~61.6 | 0 |
| Oxetane | ~25.5 beilstein-journals.orgdtic.mil | ~90.2 acs.org | ~8.7 beilstein-journals.org |
| Tetrahydrofuran (THF) | ~5.6 beilstein-journals.org | ~106.8 | (Envelope/Twist) |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov
To achieve high accuracy, these calculations must consider several factors. First, a conformational search and energy calculation (as described in section 5.2) are performed to identify the most stable conformers. github.io The NMR shifts are then calculated for each significant conformer, and a Boltzmann-weighted average is taken to produce the final predicted spectrum. compchemhighlights.org The choice of functional (e.g., WP04, mPW1PW91) and basis set, as well as the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), are crucial for obtaining results that closely match experimental data. github.iocompchemhighlights.org
The predicted spectrum for this compound would show characteristic signals for the oxetane ring protons (typically in the 4-5 ppm range), the methyl ester protons, and the protons on the propanoate backbone. mdpi.com Comparing the computed spectrum with an experimental one is a robust method for structural verification. compchemhighlights.org Similarly, other spectroscopic data, such as infrared (IR) vibrational frequencies, can be computed to help identify characteristic functional group absorptions, like the C=O stretch of the ester and the C-O-C stretches of the oxetane ring.
Methyl 2 Oxetan 3 Yl Amino Propanoate As a Research Scaffold and Building Block for Chemical Discovery
Exploration as a Bioisosteric Replacement in Molecular Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds. The oxetane (B1205548) ring has emerged as a valuable bioisostere for several commonly used chemical groups, offering a way to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. acs.orgnih.gov
The gem-dimethyl group is frequently introduced into drug candidates to block sites of metabolic oxidation. However, this modification invariably increases the molecule's lipophilicity, which can negatively affect its pharmacokinetic profile. acs.org Pioneering work has established that a 3,3-disubstituted oxetane can serve as a highly effective surrogate for the gem-dimethyl group. nih.govacs.org The oxetane motif occupies a similar spatial volume but introduces polarity due to the ether oxygen. acs.org This substitution can lead to several advantageous changes in molecular properties. sonar.ch
Key research findings indicate that replacing a gem-dimethyl group with an oxetane ring can:
Maintain Steric Profile : The similar molecular topology ensures that the modified molecule can retain its binding conformation at the target site. acs.orgbeilstein-journals.org
Influence Basicity : The strong sigma-electron-withdrawing nature of the oxetane ring can significantly lower the basicity (pKa) of nearby amines, a property that can be fine-tuned by adjusting the distance between the ring and the amine. acs.orgacs.org
| Property | Gem-Dimethyl Group | Oxetane Ring | Impact of Replacement |
| Polarity | Low (Lipophilic) | High (Polar) | Increases aqueous solubility. acs.orgnih.gov |
| Lipophilicity (LogP) | Increases LogP | Decreases LogP | Can improve pharmacokinetic profile. acs.org |
| Metabolic Stability | Blocks metabolism at one site | Blocks metabolism at one site | Offers a metabolically stable alternative. acs.orgacs.org |
| Molecular Topology | Provides steric bulk | Provides similar steric bulk | Conserves essential binding interactions. acs.orgbeilstein-journals.org |
The oxetane ring is also a validated bioisosteric replacement for the carbonyl group found in ketones, esters, and amides. nih.govacs.orgnih.gov Oxetanes share key features with carbonyls, including a similar dipole moment, hydrogen-bonding acceptor capability, and spatial orientation of oxygen lone pairs. beilstein-journals.orgacs.org In fact, oxetanes are more effective hydrogen-bond acceptors than most carbonyl functional groups, with only amides being superior. acs.org
This mimicry provides a critical advantage regarding chemical and metabolic stability. Carbonyl groups are often susceptible to enzymatic hydrolysis (e.g., in esters and amides) and can lead to the epimerization of adjacent stereocenters through enolization. acs.orgbeilstein-journals.org The oxetane ring is stable against such transformations, making it a robust replacement in many molecular contexts. beilstein-journals.org Research has shown that replacing a carbonyl with an oxetane can significantly improve metabolic stability by reducing the intrinsic clearance rate in liver microsomes. acs.org
| Feature | Carbonyl Group (e.g., Ketone) | Oxetane Ring | Stereochemical/Stability Implication |
| H-Bond Acceptance | Good | Strong | Maintains or improves interactions with biological targets. acs.org |
| Metabolic Stability | Prone to enzymatic attack/reduction. | Generally stable. | Enhances metabolic half-life. acs.orgacs.org |
| α-Stereocenter Stability | Vulnerable to epimerization. | Stable. | Preserves stereochemical integrity of the drug molecule. acs.orgbeilstein-journals.org |
| Chemical Reactivity | Electrophilic, subject to nucleophilic addition. | Less electrophilic, stable to many reagents. | Provides greater chemical stability during synthesis and in vivo. ethz.ch |
Development of Novel Heterocyclic Amino Acid Analogues for Probing Chemical Space
The structure of Methyl 2-[(oxetan-3-yl)amino]propanoate is fundamentally a non-natural, heterocyclic amino acid analogue. Such structures are immensely valuable for expanding beyond the chemical space defined by natural amino acids, allowing for the creation of peptides and other molecules with novel properties. nih.govacs.org The synthesis of these analogues often involves versatile chemical transformations that allow for diverse substitutions.
A simple and efficient synthetic route has been described for preparing new heterocyclic amino acid derivatives containing oxetane rings. nih.gov This method involves an aza-Michael addition reaction with Methyl 2-(oxetan-3-ylidene)acetate, a derivative of the oxetane core, to introduce various amine-containing fragments. nih.gov This strategy facilitates the creation of a wide range of 3-substituted oxetane amino acid derivatives.
Furthermore, research has focused on the synthesis of "oxetanyl peptides," where a 3-amino oxetane acts as a surrogate for a peptide bond. acs.org This approach creates peptidomimetics that retain the hydrogen bond donor/acceptor pattern of the original amide bond but are resistant to enzymatic cleavage. acs.org Other work has demonstrated the synthesis of oxetane-β3-amino acids from chiral precursors, further expanding the library of available building blocks for constructing novel peptide architectures. researchgate.net
| Oxetane Analogue Class | Synthetic Strategy | Application |
| 3-Substituted Oxetane Amino Acids | Aza-Michael addition to Methyl 2-(oxetan-3-ylidene)acetate. nih.gov | Creation of diverse heterocyclic amino acid libraries. nih.gov |
| Oxetanyl Peptides | Incorporation of 3-amino oxetane as an amide bond surrogate. acs.org | Development of enzyme-resistant peptidomimetics. acs.org |
| Oxetane-β3-Amino Acids | Nucleophilic cyclization from chiral carbohydrate precursors. researchgate.net | Synthesis of α,β-peptides with defined secondary structures. researchgate.net |
| Protected Aminooxetanes | Displacement of a triflate followed by hydrogenolysis and Boc protection. acs.org | Incorporation into peptide backbones. acs.org |
Applications in Combinatorial Chemistry and Library Generation for Exploratory Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. Building blocks like this compound are well-suited for this purpose due to their functional handles—namely, the secondary amine and the methyl ester. These groups allow for sequential or parallel reactions to append a wide variety of substituents.
The amine can participate in reactions such as amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr), while the ester can be hydrolyzed and coupled to other amines or reduced to an alcohol for further derivatization. nih.govchemrxiv.org The use of 3-amino-oxetane is a widely adopted building block in library synthesis for this reason. nih.gov Research groups have successfully used oxetane δ-amino acid scaffolds to generate libraries of oxadiazoles (B1248032) and triazoles, demonstrating the utility of these building blocks in creating diverse molecular collections for drug discovery. acs.org This "building block strategy" allows chemists to efficiently explore the structure-activity relationships of oxetane-containing compounds. ethz.ch
Utilization in the Synthesis of Complex Natural Product Fragments or Designed Architectures
Beyond their use in broad screening libraries, oxetane-containing building blocks are employed in the precise synthesis of complex molecules with highly specific functions. Their conformational influence and metabolic stability make them ideal for incorporation into designed architectures, including fragments that mimic or are integrated into natural products.
A notable example is the incorporation of an oxetane monomer into the β-turn region of Gramicidin S, a cyclodecapeptide. acs.org This modification induced a well-defined cyclic hairpin structure, showcasing the ability of the oxetane scaffold to control the conformation of a complex peptide architecture. acs.org In another area, the rational design of selective enzyme inhibitors often leverages unique scaffolds to achieve potency and selectivity. For instance, a core scaffold related to the oxetane family, 5-azaspiro[2.4]heptan-7-amine, was used to design a highly selective JAK1 inhibitor, demonstrating how these strained heterocyclic systems can be key components in modern drug design. researchgate.net These applications highlight a shift from using the building block for exploratory synthesis to its use in hypothesis-driven design of sophisticated, high-value molecules.
Future Research Directions and Unresolved Challenges in Methyl 2 Oxetan 3 Yl Amino Propanoate Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The current methodologies for synthesizing substituted oxetanes, including those that could be adapted for Methyl 2-[(oxetan-3-yl)amino]propanoate, often face limitations such as linear sequences and a restricted choice of available building blocks. nih.govacs.org Future research must prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.
A primary challenge is the limited availability of diverse oxetane (B1205548) precursors. acs.org Research should focus on creating novel, scalable methods to produce 3-aminooxetane or oxetan-3-one, the key intermediates for the target molecule. A significant unresolved issue is the propensity of oxetane rings to undergo cleavage, particularly under acidic or basic conditions, which restricts the types of reactions that can be employed. rsc.orgchemrxiv.org
Future synthetic strategies should aim for:
Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. For instance, developing catalytic reductive amination processes that operate under mild conditions would be a significant advancement.
Convergent Synthesis: Designing routes where the oxetane and amino acid fragments are prepared separately and coupled late in the synthesis, allowing for greater modularity and the rapid generation of analogues. nih.gov
Biocatalysis: Exploring the use of enzymes for key transformations. Although the specific enzymes for oxetane biosynthesis are largely unidentified, nature's ability to construct these motifs suggests a promising, albeit challenging, avenue for research. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Routes
| Parameter | Current Approach (e.g., Reductive Amination) | Future Sustainable Approach |
| Key Transformation | Reductive amination of oxetan-3-one with methyl alaninate | Direct catalytic C-N coupling or enzyme-mediated amination |
| Reagents | Stoichiometric reducing agents (e.g., NaBH(OAc)₃) | Catalytic hydrogen with a metal catalyst or a specific aminase enzyme |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ethanol, Water) or solvent-free conditions |
| Atom Economy | Moderate | High to Excellent |
| Key Challenge | Waste generation from stoichiometric reagents | Catalyst discovery and optimization; enzyme identification and engineering |
Exploration of Novel Catalytic Reactions for Functionalization
Beyond its synthesis, the functionalization of this compound is a rich area for future investigation. The molecule possesses multiple reactive sites, including the oxetane ring C-O bonds, the secondary amine, and various C-H bonds, that could be targeted by modern catalytic methods.
A significant challenge lies in achieving selectivity. For example, developing catalysts that can functionalize a C-H bond on the oxetane ring without inducing ring-opening is a formidable task. acs.org The ring-opening of oxetanes is a well-known transformation that can be catalyzed by both Lewis and Brønsted acids, typically yielding 1,3-difunctionalized products. researchgate.net Future research should focus on developing highly regioselective catalytic ring-opening reactions, where the choice of catalyst and nucleophile dictates which C-O bond is cleaved and what functional group is installed. magtech.com.cn
Prospective research areas include:
Catalytic Ring-Opening: Designing catalyst systems that allow for asymmetric ring-opening, providing enantiomerically enriched, highly functionalized acyclic products.
C-H Functionalization: Exploring transition-metal catalysis to selectively activate and functionalize the C-H bonds of the oxetane or the propanoate backbone, enabling late-stage diversification.
N-H Functionalization: Expanding the scope of catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) for the arylation or vinylation of the secondary amine, creating a diverse library of N-substituted derivatives.
Table 2: Potential Catalytic Functionalization Reactions
| Target Site | Reaction Type | Catalyst Type | Potential Product |
| Oxetane C-O Bond | Regioselective Ring-Opening | Chiral Lewis Acid + Nucleophile | Chiral 1,3-aminoalcohols |
| Amine N-H Bond | N-Arylation | Palladium or Copper Complex | N-Aryl derivatives |
| Propanoate α-C-H | Asymmetric Alkylation | Phase-Transfer Catalyst | α-Substituted amino acid esters |
| Oxetane C-H Bond | Direct Arylation | Transition Metal (e.g., Rh, Ru) | C-Functionalized oxetanes |
Integration with Advanced Flow Chemistry and Automation Technologies
The inherent challenges of oxetane chemistry, such as managing reaction exotherms and handling potentially unstable intermediates, make it an ideal candidate for the application of flow chemistry and automation. soci.org Continuous flow processing offers superior control over reaction parameters like temperature, pressure, and residence time, which can be critical for preventing the undesired ring-opening of the oxetane moiety. rsc.orgmdpi.com
Integrating flow synthesis with automated systems can revolutionize the discovery and optimization of reactions involving this compound. vapourtec.com Automated platforms can perform numerous experiments in a high-throughput manner, systematically varying reagents, catalysts, and conditions to rapidly identify optimal synthetic protocols or map the stability profile of the oxetane ring. beilstein-journals.org
Future directions in this domain include:
Automated Library Synthesis: Using automated flow reactors to synthesize libraries of derivatives by systematically changing the amino acid ester or coupling partners for N-H functionalization. soci.orgvapourtec.com
In-line Analysis and Optimization: Coupling flow reactors with real-time analytical tools (e.g., LC/MS, IR spectroscopy) to monitor reaction progress and enable self-optimizing algorithms to find the best reaction conditions without manual intervention. soci.org
Table 3: Comparison of Batch vs. Flow Synthesis for Oxetane Chemistry
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor; risk of localized hotspots | Excellent; superior temperature control |
| Safety | Higher risk with exothermic reactions or unstable compounds | Enhanced safety due to small reaction volumes and superior control |
| Scalability | Non-trivial; re-optimization often required | Straightforward; scaling by running for longer or using larger reactors |
| Reaction Time | Often longer to ensure complete conversion | Typically much shorter due to efficient mixing and heat transfer |
| Optimization | Slow, one-at-a-time experiments | Rapid, automated optimization of multiple parameters |
Unraveling Complex Mechanistic Pathways of Oxetane Transformations
A deep mechanistic understanding of the reactions involving the oxetane ring is crucial for predicting its stability and designing selective transformations. nih.govacs.org The ring-opening of unsymmetrical oxetanes is a particularly complex process where the outcome is governed by a delicate balance of steric and electronic effects. magtech.com.cn
A key unresolved challenge is accurately predicting the stability of a given substituted oxetane. acs.org For this compound, the presence of the secondary amine introduces an internal nucleophile, which could facilitate ring-opening under certain (e.g., acidic) conditions, a pathway that requires detailed investigation. acs.org
Future research should employ a combination of experimental and computational methods to:
Elucidate Ring-Opening Mechanisms: Delineate the precise mechanistic pathways (e.g., SN1 vs. SN2) for ring-opening reactions under various catalytic conditions (acidic, basic, Lewis acidic). In the presence of acid, attack by weak nucleophiles often occurs at the more substituted carbon atom, whereas strong nucleophiles typically attack the less substituted carbon in an SN2 fashion. magtech.com.cn
Computational Modeling: Use Density Functional Theory (DFT) and other computational tools to model transition states, calculate activation barriers, and predict the regioselectivity of different transformations. researchgate.net This can provide insights that are difficult to obtain experimentally.
Investigate Ring Puckering Effects: Study how substituents on the amino acid portion of the molecule influence the conformation and puckering of the oxetane ring, and how this, in turn, affects its reactivity. illinois.edu
Table 4: Mechanistic Pathways in Oxetane Ring-Opening
| Condition | Probable Mechanism | Site of Nucleophilic Attack | Controlling Factor |
| Strong Nucleophile, No Acid | SN2 | Less substituted carbon (C2/C4) | Steric Hindrance magtech.com.cn |
| Weak Nucleophile, Acid Catalyst | SN1-like | More substituted carbon (C3) | Electronic Stabilization magtech.com.cn |
| Intramolecular (e.g., protonated amine) | SNi (Internal) | C2/C4 or C3 (pathway dependent) | Ring strain, transition state stability |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(oxetan-3-yl)amino]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of oxetane-containing compounds typically involves nucleophilic substitution or coupling reactions. For example, oxetan-3-amine derivatives can react with activated esters (e.g., methyl propanoate derivatives) under mild basic conditions (e.g., KCO in DMF) to form the target compound . Reaction temperature, solvent polarity, and stoichiometry are critical: lower temperatures (~0–25°C) minimize side reactions like oxetane ring-opening, while polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity, with yields ranging from 40–70% depending on protecting group strategies .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the oxetane ring (δ 4.3–4.8 ppm for oxetane protons) and ester carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z calculated for CHNO: 159.0895) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~3300 cm (N-H stretch) confirm functional groups .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for confirming oxetane ring geometry .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer: The compound is stable at room temperature in inert atmospheres (N or Ar) but sensitive to moisture and strong acids/bases, which may hydrolyze the ester or oxetane group. Storage recommendations:
- Short-term : Dry, airtight containers with desiccants (silica gel) at 4°C.
- Long-term : –20°C in amber vials to prevent photodegradation.
Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 2-[(oxetan-3-yl)amino]propanoic acid .
Advanced Research Questions
Q. How does the oxetane ring in this compound influence its conformational rigidity and bioavailability in drug design?
Methodological Answer: The oxetane ring imposes torsional constraints, reducing rotational freedom and enhancing metabolic stability compared to linear analogs. Computational studies (e.g., molecular dynamics simulations) show that the oxetane’s sp-hybridized oxygen improves water solubility while maintaining lipophilicity (logP ~0.5–1.5). In vitro assays (e.g., Caco-2 permeability) demonstrate enhanced membrane transport, making it a valuable scaffold for prodrugs or peptidomimetics .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The oxetane’s ring strain (~26 kcal/mol) drives regioselective ring-opening under acidic or nucleophilic conditions. For example:
- Acid-Catalyzed Hydrolysis : Protonation of the oxetane oxygen followed by nucleophilic attack by water, yielding diol intermediates.
- Nucleophilic Substitution : Reaction with Grignard reagents at the methyl ester’s carbonyl group, forming ketones or alcohols.
Kinetic studies (e.g., monitoring by H NMR) reveal pseudo-first-order kinetics for hydrolysis, with activation energies ~15–20 kcal/mol .
Q. How can this compound serve as a precursor for bioactive derivatives, and what strategies mitigate side reactions during functionalization?
Methodological Answer: The compound’s amino and ester groups enable diverse derivatization:
- Amide Formation : Coupling with carboxylic acids using EDC/HOBt, preserving the oxetane ring.
- Reductive Amination : Reaction with aldehydes/ketones and NaBHCN to introduce alkyl/aryl groups.
To prevent oxetane ring-opening: - Avoid strong acids/bases; use mild conditions (pH 6–8).
- Employ protecting groups (e.g., Boc for the amine) during multi-step syntheses .
Q. What contradictions exist in reported biological activity data for this compound, and how can experimental design address them?
Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., conflicting IC values) may arise from:
- Variability in assay conditions (buffer pH, ionic strength).
- Impurity profiles : Side products from synthesis (e.g., hydrolyzed esters) can interfere.
Solutions : - Standardize assays using LC-MS-pure compound (>95%).
- Include control experiments with hydrolyzed analogs to isolate contributions from the intact molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
